molecular formula C17H16F2N2O4S B11237330 N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11237330
M. Wt: 382.4 g/mol
InChI Key: HBRUXCLJLHCBBV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, difluorophenyl group, and a methylsulfonyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-difluoroaniline with 6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3,4-difluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H16F2N2O4S/c1-10-3-6-15-14(7-10)21(26(2,23)24)9-16(25-15)17(22)20-11-4-5-12(18)13(19)8-11/h3-8,16H,9H2,1-2H3,(H,20,22)

InChI Key

HBRUXCLJLHCBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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